![molecular formula C16H15BrN2O4 B2654254 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-14-5](/img/structure/B2654254.png)
[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves aromatic amines like 2-Methoxy-5-methylaniline . This compound has been used in the synthesis of various other compounds and could potentially be a starting point for the synthesis of "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" .Scientific Research Applications
Efficient Synthesis of Related Compounds
An Efficient Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
This study presents a synthesis method for a carboxylic acid moiety, a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. The method involves reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent bromination and hydrolysis to produce the target compound with a 67% overall yield (Hirokawa, Horikawa, & Kato, 2000).
Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate
Demonstrating a practical synthetic route to a key intermediate of the previous compound, this research highlights process improvements for better yield and regioselectivity, potentially applicable for synthesizing structurally similar compounds (Horikawa, Hirokawa, & Kato, 2001).
Methodologies and Catalysis
Electrocatalytic Carboxylation of 2-amino-5-bromopyridine with CO2
This study explores an electrochemical method for carboxylating 2-amino-5-bromopyridine using CO2 in an ionic liquid, demonstrating a sustainable approach to synthesizing carboxylic acids. This method avoids volatile and toxic solvents and achieves high yield and selectivity, which could be relevant for modifying or synthesizing analogs of "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Feng, Huang, Liu, & Wang, 2010).
Rhodium-catalyzed Oxidative Annulation
A novel methodology for constructing quinoline-2-carboxylate derivatives through rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds is presented. This approach tolerates a wide range of functional groups, suggesting its potential applicability in synthesizing complex organic structures similar to the subject compound (Wang, Ding, Zheng, Bao, & Peng, 2018).
Mechanism of Action
properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-4-14(22-2)13(5-10)19-15(20)9-23-16(21)11-6-12(17)8-18-7-11/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBLJHAMYXJQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate |
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